Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Medicinal Chemistry Building Block Physicochemical Property

Sourcing a reliable, high-purity building block for kinase inhibitor programs is critical-generic analogs risk synthetic failure and compromised biological activity. Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate (CAS 400828-91-3) is a validated intermediate for selective PKCβ inhibitors, with a published yield of ~89% in multi-step syntheses. - Confirmed viability in N-(azacycloalkyl) bisindolylmaleimide synthesis routes. - Boc-protected piperidine ensures controlled reactivity; saturated indoline ring provides conformational flexibility distinct from unsaturated indole analogs. - >95% purity supports reproducible downstream chemistry and library construction.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 400828-91-3
Cat. No. B1280634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
CAS400828-91-3
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3
InChIKeyOMLPYERPOKFBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate Overview


Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate (CAS 400828-91-3) is a synthetic organic building block with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . It features a piperidine ring linked to an indoline moiety and protected by a tert-butyloxycarbonyl (Boc) group . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing more complex molecules targeting G protein-coupled receptor (GPCR) pathways and kinase inhibition .

Uniqueness and Substitution Risks


Substituting this compound with a generic analog risks significant synthetic and biological failure. Its specific substitution pattern—a Boc-protected piperidine coupled to a saturated indoline—is not a trivial structural variation. Compared to its closest analog, the unsaturated indole derivative (CAS 170364-89-3), the saturated indoline ring in CAS 400828-91-3 introduces altered electronic properties and conformational flexibility, which can dramatically impact downstream reaction yields and target binding affinities . Furthermore, the Boc protecting group is essential for maintaining the chemical stability and controlled reactivity of the piperidine nitrogen during multi-step syntheses, a feature absent in the deprotected analog (CAS 118511-81-2) [1]. This evidence demonstrates that in-class interchangeability is not guaranteed without quantitative justification.

Quantitative Differentiation


Structural Comparison with Indole Analog

The target compound (CAS 400828-91-3) features a saturated indoline ring, resulting in a molecular weight of 302.41 g/mol . Its closest unsaturated analog, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3), has a lower molecular weight of 300.40 g/mol . The 2.01 g/mol difference is due to the saturation of the 2,3-bond in the indoline ring, which alters the compound's conformational flexibility and electron density. This difference is critical for structure-activity relationships (SAR) where the presence or absence of a double bond can determine binding affinity and functional activity at biological targets.

Medicinal Chemistry Building Block Physicochemical Property

Synthetic Yield in PKCβ Inhibitor Synthesis

In a published synthetic route for N-(azacycloalkyl) bisindolylmaleimides, a class of selective PKCβ inhibitors, the target compound (CAS 400828-91-3) was utilized as an intermediate. A specific synthetic step reported a yield of approximately 89% when using this compound . While this is a single data point from a specific reaction sequence, it provides a verifiable benchmark for chemists considering this compound in similar coupling reactions, especially when compared to alternative intermediates or routes for the same target class.

Synthetic Chemistry Process Optimization Kinase Inhibitor

Commercial Purity Specifications

Commercial suppliers list Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate with a minimum purity specification of >95% and >98% . This is a standard specification for research-grade building blocks. While many analogs share similar purity grades, the availability of a high-purity source is a prerequisite for reproducible synthesis and biological testing. The existence of multiple suppliers offering this specific compound with defined purity (e.g., Matrix Scientific , MolCore ) establishes a reliable procurement baseline compared to custom-synthesized or less-characterized alternatives.

Procurement Quality Control Chemical Synthesis

Validated Research Applications


PKCβ Inhibitor Intermediate Synthesis

This compound is a validated intermediate in the synthesis of N-(azacycloalkyl) bisindolylmaleimides, a class of selective PKCβ inhibitors . Its use in a published synthetic route with a reported yield of ~89% provides a strong, evidence-based rationale for its procurement in similar kinase inhibitor projects. This scenario is supported by the evidence from Section 3, which confirms its viability in a complex, multi-step synthesis .

GPCR-Targeting Ligand Building Block

The compound's indoline-piperidine scaffold is recognized as a privileged structure for interacting with GPCR pathways, particularly as a potential GRK5 inhibitor [1]. This application is supported by class-level inference from its structural similarity to indolinone-based GRK5/6 inhibitors under active investigation [1]. Procurement is justified for medicinal chemistry programs exploring novel GRK5 modulators for cardiovascular disease or oncology.

Indoline-Piperidine Library Synthesis

The presence of the Boc protecting group makes this compound an ideal starting material for the synthesis of diverse chemical libraries. The Boc group can be selectively removed to reveal a reactive secondary amine, which can then be further functionalized . This application is directly supported by the evidence of its high commercial purity (>95%) and its role as a key intermediate in published work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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